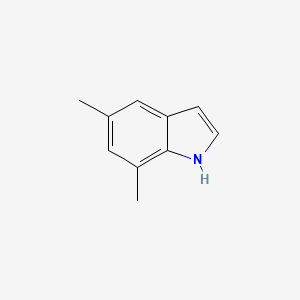

5,7-Dimethyl-1H-indole

Übersicht

Beschreibung

5,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of methyl groups at the 5 and 7 positions of the indole ring can influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxalate as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dimethyl-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed:

Oxidation: Indole-2,3-diones

Reduction: Reduced indole derivatives

Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5,7-Dimethyl-1H-indole and its derivatives have been extensively studied for their medicinal properties. They exhibit a range of biological activities, including:

- Antibacterial Activity : Research indicates that this compound derivatives display promising antibacterial effects against various strains of bacteria. For instance, studies have shown that certain derivatives exhibit significant zones of inhibition when tested against Escherichia coli and Staphylococcus aureus . The effectiveness of these compounds often correlates with their structural modifications.

- Anticancer Properties : Several studies have highlighted the anticancer potential of indole derivatives. For example, a study on indole-tethered chromene derivatives demonstrated that specific substituents on the indole ring could enhance cytotoxicity against cancer cell lines . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly influence the activity of these compounds.

- Antiviral Activity : Indole derivatives have also been explored for their antiviral properties. Certain compounds have shown efficacy in inhibiting HIV by disrupting the interaction between the virus's surface protein and host receptors . The development of indole-based antiviral agents is an ongoing area of research.

Synthetic Methodologies

The synthesis of this compound is crucial for developing new compounds with enhanced biological activities. Various synthetic strategies have been employed to create functionalized indole derivatives:

- Multicomponent Reactions : Recent advancements in synthetic methodologies include the use of multicomponent reactions to generate diverse indole scaffolds efficiently. These methods allow for rapid access to complex structures that can be further modified for specific biological activities .

- Molecular Docking Studies : Computational approaches such as molecular docking have been utilized to predict the binding affinity of this compound derivatives with biological targets. This technique aids in rational drug design by identifying promising candidates for further development .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several synthesized this compound derivatives using the agar diffusion method. The results indicated that certain compounds exhibited significant antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The structure-activity relationship analysis revealed that modifications at specific positions on the indole ring enhanced antibacterial efficacy.

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| 5A | 20 | 50 |

| 5B | 15 | 100 |

| 5C | 25 | 25 |

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of indole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The findings demonstrated that certain modifications led to improved cytotoxic effects, particularly those involving halogen substitutions .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 6A | 12 | MCF-7 |

| 6B | 8 | HeLa |

| 6C | 15 | A549 |

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s basic properties, due to the nitrogen atom in the pyrrole ring, contribute to its pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound, known for its wide range of biological activities.

3-Methylindole: Another methylated indole derivative with distinct chemical properties and biological activities.

5-Methoxyindole: A methoxy-substituted indole with unique pharmacological effects.

Uniqueness of 5,7-Dimethyl-1H-indole: The presence of methyl groups at the 5 and 7 positions of the indole ring imparts unique chemical and biological properties to this compound. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

5,7-Dimethyl-1H-indole is a member of the indole family, which has garnered attention due to its diverse biological activities. This compound and its derivatives exhibit potential therapeutic effects, particularly in the fields of oncology and pharmacology. This article presents a comprehensive review of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and is characterized by two methyl groups at positions 5 and 7 of the indole ring. Its structure allows it to interact with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with multiple receptors and enzymes. These interactions can lead to various cellular responses:

- Receptor Binding : Indole derivatives, including this compound, have been shown to bind with high affinity to several receptors, influencing cell signaling pathways.

- Enzyme Modulation : The compound can inhibit or activate key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has shown effectiveness against various human cancer cell lines with growth inhibition values (GI50) in the submicromolar range .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

- Antioxidant Properties : Indole derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various indole derivatives on 60 human cancer cell lines. Among these, compounds derived from this compound exhibited significant cytotoxicity. For example:

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Compound 5b | 0.91 | - | - |

| Compound 5c | 1.15 | - | - |

These findings highlight the potential of this compound derivatives as promising anticancer agents .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects by modulating immune responses .

Pharmacokinetics and Metabolism

This compound undergoes various metabolic transformations that influence its biological activity. Key metabolic pathways include:

- Hydroxylation : This process can enhance the solubility and bioavailability of the compound.

- Conjugation : Conjugation reactions may lead to the formation of more polar metabolites that are easier to excrete.

The transport and distribution within biological systems are also crucial for determining efficacy and safety profiles.

Eigenschaften

IUPAC Name |

5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNMQQXLMOZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343385 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54020-53-0 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5,7-Dimethyl-1H-indole-2,3-dione having four molecules in its asymmetric unit?

A1: The fact that this compound-2,3-dione crystallizes with four molecules in the asymmetric unit [] suggests that these molecules can pack in a variety of ways within the crystal lattice. This information, along with details about the hydrogen bonding patterns, can be valuable for understanding the compound's physical properties, such as solubility and melting point.

Q2: How does the planarity of the this compound-2,3-dione molecule relate to its crystal structure?

A2: The abstract highlights that the molecules of this compound-2,3-dione are nearly planar []. This planarity likely influences how the molecules stack and interact within the crystal lattice, contributing to the overall stability and arrangement observed in the crystal structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.